N-[(adamantan-1-yl)methyl]-4-methyl-3-nitrobenzamide
Overview
Description
N-[(adamantan-1-yl)methyl]-4-methyl-3-nitrobenzamide is a compound that features an adamantane moiety, a tricyclic cage structure, attached to a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(adamantan-1-yl)methyl]-4-methyl-3-nitrobenzamide typically involves the reaction of 1-adamantylmethylamine with 4-methyl-3-nitrobenzoyl chloride. This reaction is carried out under Schotten-Baumann conditions, which involve the use of a base such as sodium hydroxide or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of adamantane derivatives often involves the use of catalytic hydrogenation and other advanced techniques to ensure high yield and purity. The specific methods for large-scale production of this compound may vary depending on the desired application and purity requirements .
Chemical Reactions Analysis
Types of Reactions
N-[(adamantan-1-yl)methyl]-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Bases: Sodium hydroxide, pyridine.
Major Products Formed
Reduction: Formation of N-(1-adamantylmethyl)-4-methyl-3-aminobenzamide.
Oxidation: Formation of N-(1-adamantylmethyl)-4-carboxy-3-nitrobenzamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its antiviral and anticancer properties due to the presence of the adamantane moiety, which is known to enhance the stability and lipophilicity of drugs.
Industry: Utilized in the development of advanced materials with unique structural properties.
Mechanism of Action
The mechanism of action of N-[(adamantan-1-yl)methyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to cross cell membranes and interact with intracellular targets. The nitrobenzamide group can form hydrogen bonds and other interactions with proteins, potentially inhibiting their function. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and anti-Parkinsonian drug with a similar adamantane structure.
Rimantadine: Another antiviral drug with an adamantane moiety.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Uniqueness
N-[(adamantan-1-yl)methyl]-4-methyl-3-nitrobenzamide is unique due to the combination of the adamantane moiety with a nitrobenzamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-4-methyl-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-12-2-3-16(7-17(12)21(23)24)18(22)20-11-19-8-13-4-14(9-19)6-15(5-13)10-19/h2-3,7,13-15H,4-6,8-11H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKZKQXTKQGECO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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